Methyl propyl propoxypropanedioate
Description
Methyl propyl propoxypropanedioate is an ester derivative of propanedioic acid (malonic acid) with methyl, propyl, and propoxy substituents. The compound’s polarity and solubility are influenced by its substituents, with the propoxy group likely increasing hydrophobicity compared to shorter-chain analogs .
Properties
CAS No. |
62527-78-0 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-O-methyl 3-O-propyl 2-propoxypropanedioate |
InChI |
InChI=1S/C10H18O5/c1-4-6-14-8(9(11)13-3)10(12)15-7-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
YTRJJPGHNNBGMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C(=O)OC)C(=O)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl propyl propoxypropanedioate can be synthesized through esterification reactions. One common method involves the reaction of propoxypropanedioic acid with methanol and propanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as Amberlyst-15, can also be employed to streamline the process and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl propyl propoxypropanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form propoxypropanedioic acid, methanol, and propanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Grignard reagents or other nucleophiles under controlled conditions.
Major Products Formed
Hydrolysis: Propoxypropanedioic acid, methanol, and propanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl propyl propoxypropanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations due to its ester linkage, which can be hydrolyzed in vivo to release active compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of methyl propyl propoxypropanedioate involves its hydrolysis to release propoxypropanedioic acid, methanol, and propanol. These products can then participate in various biochemical pathways. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. This hydrolysis process is essential for the compound’s biological activity and its potential use in drug delivery systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, Methyl propyl propoxypropanedioate is compared to three classes of compounds: parabens , phosphonate esters , and aliphatic esters .
Polarity and Solubility
Evidence from aliphatic esters (e.g., guaiacol and syringol derivatives) demonstrates that increasing alkyl chain length (methyl → ethyl → propyl) reduces polarity. For example:
| Compound | Relative Polarity (Descending Order) | Key Application |
|---|---|---|
| Propyl guaiacol | Highest polarity | Flavoring agents |
| Isoeugenol | Moderate polarity | Antioxidants |
| Methyl hydroferulate | Lower polarity | Preservatives |
| This compound* | *Inferred intermediate polarity | Synthesis intermediates |
*The propoxy group in this compound may confer intermediate polarity between methyl/ethyl and longer-chain parabens (e.g., propyl paraben), impacting its miscibility in solvent systems .
Functional Group Comparison
- Parabens (e.g., Methylparaben, Propyl Paraben): Parabens are widely used as preservatives due to their antimicrobial activity. Methylparaben (log P ~1.96) is more hydrophilic than propyl paraben (log P ~3.04), aligning with their alkyl chain lengths.
Phosphonate Esters (e.g., Methyl Propyl Propylphosphonate) : Phosphonate esters like methyl propyl propylphosphonate (CAS 18755-44-7) share structural similarities but differ in reactivity. Phosphonates are often used as flame retardants or lubricant additives due to their phosphorus content. In contrast, this compound’s ester groups may favor hydrolytic degradation, limiting its utility in high-temperature applications .
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